molecular formula C19H23N B2539386 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline CAS No. 878973-23-0

2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2539386
CAS No.: 878973-23-0
M. Wt: 265.4
InChI Key: RHGWAUGRQYSLSX-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with four methyl groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with ketones in the presence of acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby influencing biochemical pathways.

Comparison with Similar Compounds

  • 2,2,4,7-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
  • 2,2,6,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Comparison: Compared to similar compounds, 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position and number of methyl groups can significantly affect the compound’s properties, making it distinct in terms of its applications and effectiveness in various research fields.

Properties

IUPAC Name

2,2,4,6-tetramethyl-4-phenyl-1,3-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N/c1-14-10-11-17-16(12-14)19(4,13-18(2,3)20-17)15-8-6-5-7-9-15/h5-12,20H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGWAUGRQYSLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(CC2(C)C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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